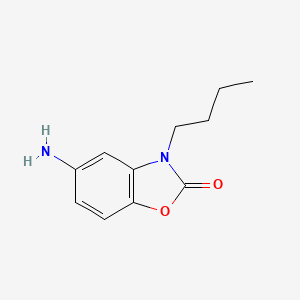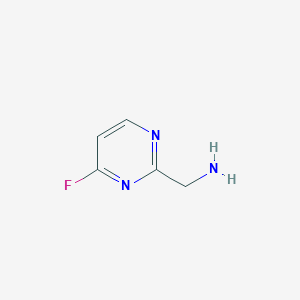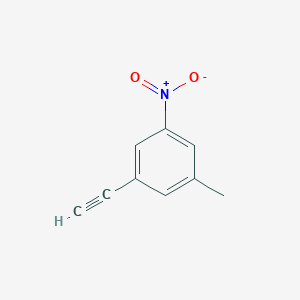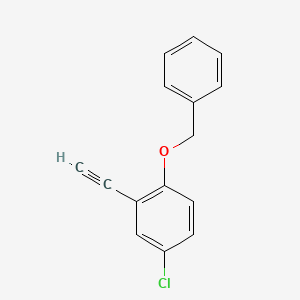
4-Ethoxy-3-(methanesulfonylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-(methanesulfonylmethyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of an ethoxy group at the 4-position and a methanesulfonylmethyl group at the 3-position on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(methanesulfonylmethyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-ethoxyaniline, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Sulfonylation: The intermediate compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonylmethyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-(methanesulfonylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-3-(methanesulfonylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Ethoxyaniline: An aromatic ether with an ethoxy group at the 4-position.
3-Methanesulfonylmethyl-aniline: An aniline derivative with a methanesulfonylmethyl group at the 3-position.
Comparison: 4-Ethoxy-3-(methanesulfonylmethyl)aniline is unique due to the presence of both the ethoxy and methanesulfonylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-ethoxy-3-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C10H15NO3S/c1-3-14-10-5-4-9(11)6-8(10)7-15(2,12)13/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
XXVMBIFESYJLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)













